Ruthenium tetroxide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tetraoxoruthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFMDWMEOCWXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ru](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RuO4, O4Ru | |

| Record name | Ruthenium(VIII) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ruthenium_tetroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51429-86-8 (tri-hydrochloride salt) | |

| Record name | Ruthenium tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20174373 | |

| Record name | Ruthenium tetroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Golden-yellow solid; mp = 25.4 deg C; [Merck Index] | |

| Record name | Ruthenium tetroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20427-56-9 | |

| Record name | Ruthenium tetroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium tetroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTHENIUM TETROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97E960G9RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Ruthenium Tetroxide

For Researchers, Scientists, and Drug Development Professionals

Ruthenium tetroxide (RuO₄) is a highly potent and volatile inorganic compound. This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its use, and its significant applications in organic synthesis. Due to its hazardous nature, a thorough understanding of its characteristics is crucial for safe and effective handling in a laboratory setting.

Physical and Chemical Properties

This compound is a golden-yellow crystalline solid at temperatures below its melting point of 25.4 °C.[1][2] It is highly volatile and sublimes at room temperature, possessing a characteristic acrid, ozone-like odor.[1][3] Samples may often appear black due to the presence of impurities.[3]

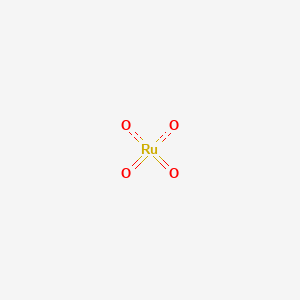

Molecular and Crystal Structure

RuO₄ adopts a tetrahedral geometry, with the central ruthenium atom in a +8 oxidation state.[1][4] The Ru-O bond lengths are approximately 1.72 Å.[1] It can exist in two crystalline forms: a cubic and a monoclinic structure.[3][5]

Quantitative Data Summary

The key physical and thermodynamic properties of this compound are summarized in the table below for easy reference.

| Property | Value | Notes |

| Molecular Formula | RuO₄ | |

| Molecular Weight | 165.07 g/mol | [6] |

| Appearance | Golden-yellow crystalline solid | [1][6] |

| Melting Point | 25.4 °C (77.7 °F; 298.5 K) | [1][3] |

| Boiling Point | 129.6 °C (265.3 °F; 402.8 K) | [1][3] |

| Density | 3.29 g/cm³ | [1][3] |

| Vapor Pressure | ~6.4 Torr at 20 °C | [1] |

| Solubility in Water | ~2% w/v at 20 °C | [1][2][3] |

| Solubility in Organic Solvents | Freely soluble in CCl₄ and other chlorinated hydrocarbons.[1][2] Reacts violently with most other organic solvents.[2][7] | Stable solutions are formed in CCl₄.[3] |

Reactivity and Stability

This compound is a significantly stronger oxidizing agent than the more commonly known osmium tetroxide (OsO₄).[2][7] Its aggressive nature allows it to oxidize a wide range of organic compounds, including hydrocarbons.[3]

Oxidative Properties

RuO₄ is a powerful oxidant capable of cleaving carbon-carbon double bonds in a manner similar to ozonolysis.[3][8] It can oxidize internal alkynes to 1,2-diketones and terminal alkynes and primary alcohols to carboxylic acids.[3][9] Secondary alcohols are readily converted to ketones.[3] Despite its strong oxidizing power, under carefully controlled, mild conditions (typically room temperature), it can perform oxidations without affecting stereocenters that are not being oxidized.[3]

Stability and Decomposition

This compound is thermodynamically less stable than ruthenium dioxide (RuO₂).[1] It is prone to decomposition, which can be explosive at temperatures around 108 °C (381 K), attributed to the rapid release of oxygen.[1] In the gaseous phase, its stability is influenced by the surrounding atmosphere. For instance, in dry air or steam, it decomposes, while the presence of nitric acid and water vapor can stabilize the gaseous form.[10][11] The half-life of gaseous RuO₄ in the presence of steam has been reported as 9 hours at 313 K and 5 hours at 363 K.[12]

Due to its instability and explosive nature, RuO₄ is typically generated in situ for immediate use in chemical reactions rather than being stored.[1][3]

Experimental Protocols

Given the hazardous nature of this compound, specific handling procedures and experimental setups are imperative.

In-Situ Generation of this compound

A common and safer method for utilizing RuO₄ in organic synthesis is to generate it in catalytic amounts from a more stable ruthenium precursor.

Objective: To generate a catalytic amount of RuO₄ for the oxidation of an organic substrate.

Materials:

-

Ruthenium(III) chloride (RuCl₃) or Ruthenium dioxide (RuO₂) (catalyst)

-

Sodium periodate (NaIO₄) (co-oxidant)

-

Acetonitrile (CH₃CN)

-

Carbon tetrachloride (CCl₄)

-

Water (H₂O)

-

Organic substrate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

Methodology:

-

A biphasic solvent system is prepared, typically consisting of carbon tetrachloride, acetonitrile, and water.[8][9]

-

The organic substrate is dissolved in the organic phase (CCl₄).

-

A catalytic amount of Ruthenium(III) chloride is added to the reaction mixture.[3]

-

An aqueous solution of a co-oxidant, most commonly sodium periodate, is added dropwise to the vigorously stirred mixture.[3][9] The periodate continuously re-oxidizes the lower-valent ruthenium species back to RuO₄.

-

The reaction is typically carried out at room temperature and monitored by appropriate analytical techniques (e.g., TLC, GC-MS).

-

Upon completion, the reaction is quenched, often with a reducing agent like sodium bisulfite solution, which converts the hazardous RuO₄ to the much safer RuO₂.[2]

Catalytic Cycle of this compound in Organic Oxidations

Caption: Catalytic cycle of RuO₄ in a biphasic system.

Handling and Safety Precautions

This compound is toxic and its vapors are irritating to the eyes and respiratory tract.[6][13] It is a strong oxidizing agent that can react violently and explosively with combustible materials, including many organic solvents like ether, benzene, and alcohols, as well as filter paper.[2][6][7]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and gloves. [13][14]

-

Store in a refrigerator, away from heat and direct sunlight. [13]

-

Do not mix RuO₄ solutions with organic waste. [13]

-

Spills should be immediately neutralized with a reducing agent such as sodium bisulfite solution. [2]

Experimental Workflow for In-Situ this compound Oxidation

Caption: Step-by-step workflow for a typical oxidation reaction using in-situ generated RuO₄.

Applications in Drug Development and Organic Synthesis

The potent and sometimes selective oxidizing capabilities of this compound make it a valuable, albeit challenging, reagent in complex organic syntheses, including the development of pharmaceuticals.

-

Oxidative Cleavage: It provides an alternative to ozonolysis for the cleavage of alkenes to form carbonyl compounds.[3][15]

-

Oxidation of Alcohols and Alkynes: Its ability to convert primary alcohols and alkynes to carboxylic acids is a useful transformation in the synthesis of complex molecules.[3][16]

-

Deprotection of Robust Protecting Groups: RuO₄ can be used to oxidatively cleave stable ether protecting groups, such as methoxymethyl (MOM) and benzyl (Bn) ethers, which are often difficult to remove under mild conditions.[8][9]

-

Dihydroxylation of Alkenes: Under specific conditions, RuO₄ can be used for the syn-dihydroxylation of alkenes, offering an alternative to osmium-based reagents.[3][15]

The fine-tuning of reaction conditions, such as pH and the choice of co-oxidant, has expanded the utility of this compound, allowing for more controlled and selective transformations in modern organic chemistry.[15]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | 20427-56-9 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. WebElements Periodic Table » Ruthenium » ruthenium tetraoxide [webelements.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound [drugfuture.com]

- 7. Page loading... [guidechem.com]

- 8. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Page loading... [guidechem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. web.mit.edu [web.mit.edu]

- 14. echemi.com [echemi.com]

- 15. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ruthenium(III-VIII) compounds [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties and Stability of Ruthenium Tetroxide

Introduction

This compound (RuO₄) is a highly potent and versatile oxidizing agent utilized in specialized applications within organic synthesis and materials science.[1] Its exceptional reactivity, stemming from the high +8 oxidation state of the ruthenium atom, allows for transformations that are often difficult to achieve with other oxidants.[1] However, this same reactivity renders the compound highly volatile, toxic, and thermodynamically unstable, with a propensity for explosive decomposition.[1][2][3]

This technical guide provides a comprehensive overview of the physical properties and stability of this compound. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling the safe handling, storage, and effective application of this powerful reagent. The document includes summarized quantitative data, detailed experimental protocols for its common use and decontamination, and diagrams to illustrate key processes and safety workflows.

Physical and Chemical Properties

This compound is a golden-yellow crystalline solid at temperatures below its melting point.[1][2] It is highly volatile, subliming at room temperature, and possesses a characteristic sharp, ozone-like odor.[1][4] Samples can often appear black due to impurities.[4] Structurally, the molecule adopts a tetrahedral geometry, analogous to the more commonly known osmium tetroxide (OsO₄).[1][4]

Quantitative Physical Properties

The key physical characteristics of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | RuO₄ | [1][4] |

| Molar Mass | 165.07 g/mol | [4] |

| Appearance | Golden-yellow crystalline solid | [1][2][5] |

| Odor | Pungent, ozone-like | [1][4] |

| Melting Point | 25.4 - 25.5 °C (298.6 K) | [1][2][4] |

| Boiling Point | ~40 °C (313 K) or 129.6 °C (402.8 K)¹ | [2][3][4][5] |

| Density (solid) | 3.29 g/cm³ | [1][4] |

| Vapor Pressure | ~6.4 Torr at 20 °C | [1] |

| Solubility in Water | ~2% w/v (2.03 g/100 mL) at 20 °C | [1][3][4] |

| Solubility in Solvents | Freely soluble in CCl₄, chloroform | [1][4] |

| Molecular Shape | Tetrahedral | [1][4] |

| Crystal Structure | Cubic and Monoclinic | [4][6][7] |

¹Note on Boiling Point: The lower value of ~40 °C is frequently cited and reflects its high volatility. The higher value of 129.6 °C represents the boiling point under standard pressure, but the compound tends to decompose explosively before this temperature is reached.[1][2]

Thermodynamic Data

| Property | Value | Source(s) |

| Std. Enthalpy of Formation (ΔfH°₂₉₈, gas) | -197.6 ± 5.5 kJ·mol⁻¹ | [8] |

| Std. Enthalpy of Formation (ΔfH°₂₉₈, solid, cubic) | -252.4 ± 5.5 kJ·mol⁻¹ | [7][8] |

| Std. Entropy (S°₂₉₈, solid, cubic) | 132.7 J·K⁻¹mol⁻¹ | [7][8] |

Stability and Decomposition

This compound is thermodynamically unstable and prone to decomposition, which can be explosive under certain conditions.[1] It is significantly less stable than ruthenium dioxide (RuO₂), its primary decomposition product.[1][9]

Thermal and Spontaneous Decomposition

The decomposition of RuO₄ is highly exothermic and can be initiated by heat, mechanical shock, or contact with impurities.[1]

-

The neat liquid is known to decompose explosively at temperatures above 106 °C.[1][2]

-

Even at room temperature, solid or undiluted liquid RuO₄ can decompose explosively upon drying or mechanical disturbance.[1]

-

Due to this instability, RuO₄ is almost never stored in pure form and is typically generated in situ for immediate use from more stable precursors like ruthenium(III) chloride.[1][4][10]

The primary decomposition pathway is the reduction of Ru(VIII) to Ru(IV), releasing oxygen gas.

Caption: Decomposition pathway of this compound.

Decomposition in Gaseous Phase

In the gas phase, RuO₄ decomposes over time, a critical consideration in nuclear safety and waste management.[9][11][12] The rate of decomposition is influenced by temperature and the presence of other substances like steam.

| Condition | Half-life (t₁/₂) | Temperature | Source(s) |

| Gaseous (in air/steam) | ~9 hours | 313 K (40 °C) | [9] |

| Gaseous (in air/steam) | ~5 hours | 363 K (90 °C) | [9] |

Decomposition is faster in the presence of steam compared to dry air.[9][11] Interestingly, the presence of nitric acid (HNO₃) vapor can stabilize gaseous RuO₄ and prevent its decomposition.[11][12]

Reactivity and Incompatibility

RuO₄ is an aggressive, non-selective oxidant that reacts vigorously, often explosively, with a wide range of materials.[1][2][3] This extreme reactivity is a primary safety concern.

| Incompatible Material Class | Examples | Result of Contact | Source(s) |

| Organic Solvents | Alcohols, ethers, benzene, pyridine | Violent reaction, explosion, fire | [2][3][5] |

| Organic Matter | Filter paper, cellulose, grease, dust | Spontaneous ignition, explosion | [2][5][13] |

| Hydrocarbons | Alkanes, alkenes, alkynes | Vigorous to explosive oxidation | [1][4] |

| Reducing Agents | Hydriodic acid, sodium bisulfite | Violent reaction | [1][2][3] |

| Other | Ammonia | Violent reaction, potential ignition | [2][13] |

Due to its violent reactivity with most organic solvents, carbon tetrachloride (CCl₄) is one of the few solvents in which RuO₄ can be handled with relative stability.[2][3][4]

Experimental Protocols

Given its hazardous nature, strict and well-defined protocols are mandatory when working with this compound.

Protocol: In Situ Generation for Catalytic Oxidation

This protocol is based on the widely used Sharpless method, which avoids the isolation of pure RuO₄ by generating it catalytically in a biphasic solvent system.[1][14]

Objective: To generate and use RuO₄ in situ for the oxidation of an organic substrate (e.g., a secondary alcohol to a ketone).

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄) - Co-oxidant

-

Substrate (e.g., secondary alcohol)

-

Solvent System: Carbon tetrachloride (CCl₄), Acetonitrile (CH₃CN), and Water (H₂O)

-

Magnetic stirrer and stir bar

-

Reaction flask and condenser

Procedure:

-

Work Area Setup: ALL operations must be performed in a certified chemical fume hood.[13][15] Ensure a blast shield is available. Wear appropriate PPE: safety goggles, a face shield, a lab coat, and heavy-duty gloves.[3][15][16]

-

Solvent Preparation: Prepare the biphasic solvent mixture, typically in a 2:2:3 volumetric ratio of CCl₄:CH₃CN:H₂O.[1]

-

Charge the Flask: In the reaction flask, combine the substrate, the solvent mixture, and the co-oxidant, sodium periodate (NaIO₄).

-

Initiate Reaction: Add a catalytic amount of RuCl₃·xH₂O (typically 0.5-2 mol%) to the stirring mixture. The solution will turn a characteristic yellow-green color as RuO₄ is formed and partitions into the CCl₄ layer.[1]

-

Monitor Reaction: Maintain vigorous stirring at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). The reaction is often rapid.

-

Quench the Reaction: Upon completion, quench the reaction by adding a few drops of a reducing agent, such as isopropanol or sodium bisulfite solution, until the yellow color disappears. This safely destroys any remaining RuO₄.

-

Workup: Proceed with a standard aqueous workup to isolate the oxidized product.

Caption: Experimental workflow for in situ generation of RuO₄.

Protocol: Safe Handling, Storage, and Decontamination

Handling:

-

Always handle RuO₄ or its precursors in a well-ventilated chemical fume hood.[13][15]

-

Use glassware free of organic residues. Clean with an oxidizing acid bath if necessary.

-

Avoid using filter paper, rubber septa, or greased joints that can react violently.[2][5][13]

Storage:

-

Pure RuO₄ should not be stored.[1] If a solution in CCl₄ must be kept temporarily, it should be stored in a refrigerator (+4 °C) away from light and combustible materials.[2][13] The container must be clearly labeled with all appropriate hazard warnings.

Decontamination & Spills:

-

Spills: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with a reducing agent like sodium bisulfite solution or a commercial spill neutralizer.[1][3] Allow it to react completely, which is indicated by the disappearance of the yellow color and the formation of black, insoluble RuO₂.[3] Collect the resulting material for hazardous waste disposal.

-

Glassware: Decontaminate glassware by rinsing with a reducing solvent (e.g., isopropanol) or a sodium bisulfite solution in the fume hood before removing it for standard cleaning.

Caption: Logical workflow for spill response involving RuO₄.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 20427-56-9 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [drugfuture.com]

- 6. Ab Initio Thermodynamic Evaluation of this compound (RuO4) Vapor Pressure | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ruthenium_tetroxide [chemeurope.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. web.mit.edu [web.mit.edu]

- 14. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]

- 15. rtong.people.ust.hk [rtong.people.ust.hk]

- 16. echemi.com [echemi.com]

A Technical Guide to Ruthenium Tetroxide: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ruthenium tetroxide (RuO₄) is a highly potent oxidizing agent that has carved a unique niche in both inorganic and organic chemistry. Since the discovery of the element ruthenium in the early 19th century, the journey to understanding and harnessing the power of its highest oxide has been a gradual one, marked by key discoveries that have expanded its utility from a chemical curiosity to a valuable synthetic tool. This technical guide provides an in-depth exploration of the discovery and history of this compound, its physical and chemical properties, detailed experimental protocols for its synthesis, and its applications, with a particular focus on its role in organic synthesis.

Discovery and History

The story of this compound is intrinsically linked to the discovery of the element ruthenium itself. The early 19th century saw a surge in the discovery of platinum group metals.

-

1807: Polish chemist Jędrzej Śniadecki reported the discovery of a new element he named "vestium" from platinum ores, which is now believed to have been ruthenium. However, his findings could not be reproduced by other scientists at the time.

-

1825-1828: Gottfried Osann, a German chemist working in Russia, also claimed the discovery of three new metals from the residues of platinum ore, one of which he named "ruthenium" after "Ruthenia," the Latin name for Russia.[1][2] This claim was also initially met with skepticism.[2]

-

1844: The definitive discovery and isolation of ruthenium is credited to Karl Karlovich Klaus, a Russian chemist of German descent.[1] Klaus was able to prove that Osann's "ruthenium" was indeed a new element and he retained the name.[2]

While Klaus extensively studied the chemistry of ruthenium and its compounds, the specific first synthesis of this compound is not as clearly documented in readily available historical records. However, it is evident that the volatile and reactive nature of this oxide was recognized in the 19th century. The analogous and more stable osmium tetroxide (OsO₄) was discovered and characterized earlier, providing a precedent for the existence of such high-oxidation-state oxides in the platinum group.

A significant milestone in the history of this compound's application came in 1953 , when Carl Djerassi and Robert R. Engle published their work on its use as a powerful oxidizing agent in organic chemistry.[3][4][5] This paper marked a turning point, showcasing the compound's ability to effect challenging oxidations and paving the way for its broader adoption by the synthetic chemistry community.

Physical and Chemical Properties

This compound is a yellow, volatile solid with a pungent, ozone-like odor.[6] It is a powerful oxidizing agent, a property that stems from the high +8 oxidation state of the ruthenium atom.[7]

| Property | Value |

| Molecular Formula | RuO₄ |

| Molar Mass | 165.07 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 25.4 °C |

| Boiling Point | ~130 °C |

| Density | 3.29 g/cm³ |

| Solubility in Water | 20 g/L at 20 °C |

| Solubility in Organic Solvents | Soluble in CCl₄, CHCl₃ |

Table 1: Physical Properties of this compound.[6][8]

The molecule adopts a tetrahedral geometry, similar to methane and osmium tetroxide.[6] It is highly reactive and can react explosively with many organic solvents, necessitating careful handling and the use of inert solvents like carbon tetrachloride.[9]

Experimental Protocols

Historical Synthesis: Howe and Mercher (1925)

Modern Laboratory Synthesis: Oxidation of Ruthenium(III) Chloride

A common and convenient laboratory-scale synthesis of this compound involves the oxidation of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) with a strong oxidizing agent such as sodium periodate (NaIO₄) or sodium hypochlorite (NaOCl).

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Carbon tetrachloride (CCl₄)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve ruthenium(III) chloride hydrate in a biphasic solvent system of carbon tetrachloride, acetonitrile, and water (e.g., in a 2:2:3 ratio by volume).

-

With vigorous stirring, slowly add an aqueous solution of sodium periodate to the flask. The periodate serves as the stoichiometric oxidant.

-

The reaction mixture will turn yellow as the volatile this compound is formed and partitions into the organic (carbon tetrachloride) layer.

-

Continue stirring at room temperature until the reaction is complete, which can be monitored by the disappearance of the dark color of the ruthenium chloride solution.

-

Carefully transfer the reaction mixture to a separatory funnel and separate the yellow organic layer containing the this compound.

-

The solution of this compound in carbon tetrachloride can be used directly for subsequent reactions.

Safety Precautions: this compound is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood. Protective gloves, safety glasses, and a lab coat are mandatory. Avoid contact with skin and inhalation of vapors.

Applications in Organic Synthesis

The primary utility of this compound in a research setting lies in its prowess as a potent and often selective oxidizing agent for a wide range of organic transformations. Its reactivity is often compared to, and in many cases exceeds, that of osmium tetroxide.

Oxidation of Alcohols

This compound is a powerful oxidant for the conversion of primary alcohols to carboxylic acids and secondary alcohols to ketones. The reactions are typically fast and efficient.

Oxidative Cleavage of Alkenes and Alkynes

One of the most significant applications of this compound is the oxidative cleavage of carbon-carbon double and triple bonds. This reaction provides a valuable alternative to ozonolysis. The reaction with alkenes proceeds through a cyclic ruthenate ester intermediate, which is then cleaved to yield aldehydes, ketones, or carboxylic acids, depending on the reaction conditions and workup.

Dihydroxylation of Alkenes

Under carefully controlled conditions, this compound can be used for the syn-dihydroxylation of alkenes to form vicinal diols, analogous to the Sharpless asymmetric dihydroxylation using osmium tetroxide.

Visualizations

Logical Relationship of Key Figures in the Discovery of Ruthenium

Caption: Key figures in the discovery of the element ruthenium.

Experimental Workflow for the Laboratory Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway for the Oxidative Cleavage of an Alkene

Caption: Pathway for alkene cleavage by this compound.

Conclusion

This compound stands as a testament to the ongoing exploration of the periodic table and the remarkable reactivity that can be unlocked from its elements. From its roots in the contentious discovery of ruthenium to its establishment as a powerful tool for organic synthesis, RuO₄ continues to be a subject of interest for researchers pushing the boundaries of chemical reactivity. Its potent oxidizing power, when wielded with care and precision, offers elegant solutions to complex synthetic challenges, ensuring its continued relevance in the fields of chemistry and drug development.

References

- 1. 1911 Encyclopædia Britannica/Chemistry - Wikisource, the free online library [en.wikisource.org]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Ruthenium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 8. WebElements Periodic Table » Ruthenium » ruthenium tetraoxide [webelements.com]

- 9. This compound | 20427-56-9 [chemicalbook.com]

Synthesis of Ruthenium Tetroxide from Ruthenium Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of ruthenium tetroxide (RuO₄) from ruthenium trichloride (RuCl₃). This compound is a powerful oxidizing agent with significant applications in organic synthesis, particularly in the oxidative cleavage of alkenes and other functional groups. Due to its high reactivity and toxicity, RuO₄ is typically generated in situ from a stable precursor, most commonly RuCl₃, in the presence of a co-oxidant. This guide details the widely adopted Sharpless protocol, presenting a comprehensive experimental procedure, quantitative data, and a mechanistic overview of the catalytic cycle. Safety considerations for handling this hazardous compound are also addressed.

Introduction

This compound (RuO₄) is a highly effective, yet aggressive, oxidizing agent.[1] Its utility in organic chemistry stems from its ability to oxidize a wide range of functional groups, often under mild conditions.[2] Unlike other strong oxidants, RuO₄ can be used for delicate transformations due to the catalytic nature of its application, where it is continuously regenerated. The most common precursor for the synthesis of RuO₄ is the more stable and readily available ruthenium trichloride (RuCl₃).[3] The oxidation of RuCl₃ to RuO₄ is typically achieved using a stoichiometric amount of a co-oxidant, with sodium periodate (NaIO₄) being one of the most frequently employed.[4][5]

This document outlines the synthesis of this compound from ruthenium trichloride, focusing on the practical aspects of its generation and use in a laboratory setting.

Reaction Mechanism and Catalytic Cycle

The synthesis of this compound from ruthenium trichloride in the presence of a co-oxidant like sodium periodate is not a simple stoichiometric conversion but rather a catalytic cycle. The active oxidant, RuO₄, is generated in situ and consumed during the oxidation of a substrate. The reduced ruthenium species is then re-oxidized back to RuO₄ by the co-oxidant, allowing for the use of sub-stoichiometric amounts of the ruthenium precursor.

The overall balanced chemical equation for the oxidation of ruthenium trichloride with sodium periodate is:

8 RuCl₃ + 24 NaIO₄ + 12 H₂O → 8 RuO₄ + 24 NaIO₃ + 24 HCl

However, a more detailed representation of the process is the catalytic cycle, which can be visualized as follows:

Figure 1: Catalytic cycle for the in-situ generation of this compound.

In this cycle, ruthenium trichloride is first oxidized to this compound by sodium periodate. The highly reactive RuO₄ then oxidizes the organic substrate, and in the process, is reduced to a lower oxidation state species, such as ruthenium dioxide (RuO₂).[3] The co-oxidant, NaIO₄, then re-oxidizes RuO₂ back to RuO₄, thus completing the catalytic cycle.[3]

Experimental Protocol: The Sharpless Procedure

The following protocol is a detailed methodology for the in situ generation of this compound, adapted from the seminal work of Sharpless and coworkers.[6] This procedure is widely recognized for its efficiency and reliability.

Reagents and Solvents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity |

| Ruthenium(III) chloride hydrate | RuCl₃·xH₂O | 207.43 (anhydrous) | Reagent grade |

| Sodium periodate | NaIO₄ | 213.89 | ≥99% |

| Acetonitrile | CH₃CN | 41.05 | Anhydrous |

| Carbon tetrachloride | CCl₄ | 153.82 | Anhydrous |

| Water | H₂O | 18.02 | Deionized |

Equipment

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Ice bath.

-

Standard glassware for extraction and workup.

-

A well-ventilated fume hood is mandatory.

Procedure

-

Reaction Setup: In a three-necked round-bottom flask, a biphasic solvent system is prepared consisting of carbon tetrachloride (CCl₄), acetonitrile (CH₃CN), and water (H₂O) in a 2:2:3 volume ratio.[6]

-

Addition of Reactants: To this stirred solvent mixture, add the organic substrate to be oxidized, followed by ruthenium trichloride hydrate (typically 0.02-0.05 molar equivalents relative to the substrate).

-

Initiation of Reaction: Cool the flask in an ice bath. A solution of sodium periodate (typically 1.1-1.5 molar equivalents) in water is then added dropwise via the dropping funnel over a period of 30-60 minutes. The reaction mixture will turn a characteristic yellow-green color, indicating the formation of RuO₄.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots from the organic phase.

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The two phases are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the oxidized product.

Figure 2: Experimental workflow for the synthesis and use of this compound.

Quantitative Data

The efficiency of the in situ generation of this compound is typically high, approaching quantitative yields for the conversion of RuCl₃ to RuO₄ under the described conditions. The yield of the subsequent oxidation of the organic substrate is dependent on the specific substrate and reaction conditions. The following table summarizes typical quantitative parameters for the Sharpless protocol.

| Parameter | Value | Reference |

| Ruthenium Trichloride (RuCl₃·xH₂O) | ||

| Molar Equivalents | 0.02 - 0.05 | [6] |

| Sodium Periodate (NaIO₄) | ||

| Molar Equivalents | 1.1 - 1.5 | [6] |

| Solvent System (v/v/v) | ||

| CCl₄:CH₃CN:H₂O | 2:2:3 | [6] |

| EtOAc:CH₃CN:H₂O | 3:3:1 | |

| Reaction Temperature | 0 - 25 °C | [5] |

| Reaction Time | 0.5 - 24 hours | Varies with substrate |

| Yield of RuO₄ generation | Nearly quantitative | Implied in catalytic use |

| Yield of Oxidized Product | 70 - 95% | Varies with substrate |

Safety and Handling

This compound is a highly toxic, volatile, and potentially explosive compound.[1] It should be handled with extreme caution in a well-ventilated fume hood.

-

Toxicity: RuO₄ is toxic upon inhalation, ingestion, and skin contact. It can cause severe irritation to the eyes, skin, and respiratory tract.

-

Volatility: RuO₄ has a low boiling point and a significant vapor pressure at room temperature, necessitating its generation and use in a closed or well-ventilated system.

-

Explosive Hazard: this compound can decompose explosively, especially in the presence of organic materials or upon heating. It is crucial to avoid the isolation of pure RuO₄ whenever possible and to use it as a dilute solution generated in situ.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

-

Quenching: Any residual RuO₄ should be quenched with a reducing agent such as a saturated aqueous solution of sodium thiosulfate before disposal.

Conclusion

The synthesis of this compound from ruthenium trichloride via the Sharpless protocol offers a reliable and efficient method for generating this powerful oxidizing agent for use in organic synthesis. The in situ generation in a biphasic solvent system with sodium periodate as the co-oxidant allows for catalytic use of the expensive ruthenium precursor, making it a more practical approach. Adherence to strict safety protocols is paramount when working with the hazardous this compound. This guide provides the necessary information for researchers and professionals to safely and effectively utilize this important synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ruthenium(III-VIII) compounds [organic-chemistry.org]

Ruthenium Tetroxide: A Comprehensive Technical Guide to Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruthenium tetroxide (RuO₄) is a highly volatile, potent oxidizing agent with a characteristic tetrahedral geometry. A thorough understanding of its molecular structure and the nature of its chemical bonds is crucial for its application in organic synthesis and materials science. This guide provides an in-depth technical overview of the molecular structure and bonding of RuO₄, detailing the experimental and theoretical methodologies used for its characterization. Quantitative data are summarized in structured tables, and key experimental workflows and bonding theories are visualized using diagrams.

Molecular Structure

This compound adopts a tetrahedral molecular geometry, analogous to its better-known congener, osmium tetroxide (OsO₄). The central ruthenium atom is in the +8 oxidation state and is symmetrically bonded to four oxygen atoms. This tetrahedral arrangement results in a non-polar molecule with a zero dipole moment.

Crystal Structure

In the solid state, this compound is known to exist in two crystalline modifications: a cubic form and a monoclinic form. The monoclinic structure is isotypic with that of OsO₄.

Quantitative Structural Data

The precise bond lengths and angles of the RuO₄ molecule have been determined using gas-phase electron diffraction and single-crystal X-ray diffraction. The key structural parameters are summarized in the table below.

| Parameter | Experimental Value | Method | Reference |

| Ru-O Bond Length | 169 - 170 pm | Not specified | |

| Ru-O Bond Length | ~172 pm | Electron Diffraction | |

| Ru-O Bond Length (Cubic Crystal) | 169.5 pm | X-ray Diffraction | |

| Ru-O Bond Length (Monoclinic Crystal) | 169.7 pm, 170.1 pm | X-ray Diffraction | |

| O-Ru-O Bond Angle | ~109.5° | Tetrahedral Geometry |

Spectroscopic Properties and Vibrational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, has been instrumental in elucidating the structure and bonding of RuO₄. For a tetrahedral molecule of Td symmetry, four fundamental vibrational modes are predicted: ν₁(A₁), ν₂(E), ν₃(F₂), and ν₄(F₂). The ν₁(A₁) and ν₂(E) modes are stretching vibrations, while the ν₃(F₂) and ν₄(F₂) modes are deformation (bending) vibrations. All four modes are Raman active, while only the F₂ modes are IR active.

The experimentally observed and theoretically calculated vibrational frequencies for RuO₄ are presented below.

| Vibrational Mode | Symmetry | Description | Experimental Frequency (cm⁻¹) (Gas Phase) | Reference |

| ν₁ | A₁ | Symmetric Stretch | 913 | |

| ν₂ | E | Symmetric Bend | 330 | |

| ν₃ | F₂ | Asymmetric Stretch | 921 | |

| ν₄ | F₂ | Asymmetric Bend | 330 |

Chemical Bonding

The bonding in this compound is best described by molecular orbital (MO) theory. The high oxidation state of ruthenium (+8) and the high electronegativity of oxygen lead to highly polar covalent bonds with significant double bond character.

Molecular Orbital Theory

A qualitative molecular orbital diagram for a tetrahedral molecule like RuO₄ involves the combination of the valence atomic orbitals of ruthenium (4d, 5s, and 5p) with the 2p atomic orbitals of the four oxygen atoms. The symmetry-adapted linear combinations of the oxygen 2p orbitals combine with the ruthenium atomic orbitals of the same symmetry (a₁ and t₂) to form bonding and antibonding molecular orbitals. The remaining oxygen 2p orbitals, which do not have the correct symmetry to interact with the ruthenium orbitals, form non-bonding molecular orbitals (e and t₁).

The diagram below provides a conceptual representation of the molecular orbital energy levels in this compound.

Caption: Qualitative MO diagram for RuO₄.

Experimental Protocols

The structural and spectroscopic data for this compound have been obtained through a combination of experimental techniques. The following provides a generalized overview of the methodologies employed.

Synthesis of this compound

Due to its high reactivity and tendency to decompose explosively, RuO₄ is often generated in situ for synthetic applications. For structural studies requiring a pure sample, it is typically prepared by the oxidation of a ruthenium(III) precursor, such as ruthenium(III) chloride (RuCl₃), with a strong oxidizing agent like sodium periodate (NaIO₄).

A general laboratory-scale synthesis involves the following steps:

-

A hydrated ruthenium(III) chloride salt is dissolved in water.

-

An aqueous solution of sodium periodate is added to the ruthenium solution with stirring.

-

The volatile RuO₄ is then extracted into a suitable organic solvent, such as carbon tetrachloride, in which it is relatively stable.

The logical workflow for the synthesis and purification of RuO₄ for analysis is depicted below.

Caption: Synthesis and purification workflow for RuO₄.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. A generalized experimental protocol involves:

-

Sample Introduction: A gaseous sample of RuO₄ is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.

-

Diffraction Pattern: The electrons are scattered by the molecules, producing a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles.

Single-Crystal X-ray Diffraction

For the determination of the crystal structure, single crystals of RuO₄ are required. The experimental procedure involves:

-

Crystal Growth: Single crystals are grown, typically by slow sublimation or crystallization from a solution at low temperatures.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of RuO₄ can be recorded in the gas phase, in solution, or in the solid state at low temperatures.

-

Raman Spectroscopy: A laser beam is directed at the sample, and the scattered light is collected and analyzed. The frequency shifts of the scattered light correspond to the vibrational modes of the molecule.

-

Infrared Spectroscopy: A beam of infrared radiation is passed through the sample, and the absorption of radiation at specific frequencies corresponding to the vibrational modes is measured.

Safety and Handling

This compound is a highly toxic and powerful oxidizing agent that can react explosively with organic materials. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Solutions of RuO₄ in carbon tetrachloride are more stable but should still be handled with care.

Conclusion

The molecular structure and bonding of this compound have been well-characterized through a combination of experimental techniques and theoretical calculations. Its tetrahedral geometry, with Ru-O bond lengths of approximately 170 pm, is a consequence of the bonding interactions between the central ruthenium atom and the four oxygen atoms, as described by molecular orbital theory. The detailed understanding of its structure and bonding is essential for its continued use as a selective and powerful oxidizing agent in chemical synthesis.

The Ascendance of a Powerful Oxidant: Early Studies and Development of Ruthenium Tetroxide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a significant expansion of the synthetic organic chemist's toolkit, with the introduction of new reagents capable of effecting powerful and selective transformations. Among these, ruthenium tetroxide (RuO₄) emerged as a remarkably potent yet versatile oxidant. This technical guide delves into the early studies and development of RuO₄, providing a detailed account of its initial applications, the evolution of catalytic systems, and the early mechanistic understanding that laid the groundwork for its modern use in complex chemical synthesis.

The Dawn of this compound in Organic Synthesis: The Djerassi and Engle Era

In 1953, Carl Djerassi and Robert R. Engle first introduced this compound as a practical oxidant for organic compounds.[1][2] Their seminal work demonstrated the reagent's efficacy in a range of challenging oxidations, establishing it as a powerful tool for synthetic chemists. The initial studies primarily utilized stoichiometric amounts of RuO₄, which was prepared in situ from ruthenium trichloride (RuCl₃) and a co-oxidant.

Key Early Applications

Djerassi and Engle's initial investigations focused on the oxidation of various functional groups, showcasing the broad utility of RuO₄.

-

Oxidation of Aromatic Hydrocarbons: One of the first notable applications was the oxidation of phenanthrene to 9,10-phenanthrenequinone. This transformation highlighted the ability of RuO₄ to attack electron-rich aromatic systems.

-

Oxidation of Sulfides: The conversion of sulfides to their corresponding sulfoxides and sulfones was another key early discovery, demonstrating the reagent's utility in heteroatom oxidation.

Experimental Protocol: Stoichiometric Oxidation of Phenanthrene (Djerassi & Engle, 1953)

The following protocol is based on the original work of Djerassi and Engle and illustrates the early stoichiometric approach to RuO₄ oxidations.

Materials:

-

Phenanthrene

-

Ruthenium dioxide (RuO₂)

-

Sodium periodate (NaIO₄)

-

Carbon tetrachloride (CCl₄)

-

Water

-

Ethanol

Procedure:

-

A solution of this compound in carbon tetrachloride is prepared by reacting ruthenium dioxide with an aqueous solution of sodium periodate. The yellow-orange CCl₄ layer containing RuO₄ is separated and dried.

-

The phenanthrene to be oxidized is dissolved in a suitable solvent, such as carbon tetrachloride.

-

The prepared this compound solution is added dropwise to the phenanthrene solution at room temperature with stirring.

-

The reaction is monitored by the disappearance of the characteristic yellow color of RuO₄ and the precipitation of black ruthenium dioxide (RuO₂).

-

Upon completion, the precipitated RuO₂ is removed by filtration.

-

The filtrate is washed with water, dried over a suitable drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization from ethanol, to yield 9,10-phenanthrenequinone.

Summary of Early Stoichiometric Oxidations

The following table summarizes the quantitative data from Djerassi and Engle's foundational 1953 paper.

| Substrate | Product(s) | Molar Ratio (Substrate:RuO₄) | Solvent | Yield (%) |

| Phenanthrene | 9,10-Phenanthrenequinone | 1:2.5 | CCl₄ | 92 |

| Di-n-butyl sulfide | Di-n-butyl sulfoxide | 1:1 | CCl₄ | High |

| Di-n-butyl sulfide | Di-n-butyl sulfone | 1:2 | CCl₄ | High |

Note: The original paper often reported qualitative "high" yields for sulfide oxidations.

A Paradigm Shift: The Advent of Catalytic this compound Oxidations

While effective, the use of stoichiometric amounts of the expensive and toxic this compound was a significant drawback. The major breakthrough in the practical application of RuO₄ came with the development of catalytic systems. This approach involves using a catalytic amount of a ruthenium precursor, typically ruthenium trichloride (RuCl₃) or ruthenium dioxide (RuO₂), in the presence of a stoichiometric amount of a co-oxidant to continuously regenerate the active RuO₄ species in situ.

The Sharpless Improvement: A Greatly Enhanced Procedure

In 1981, K. Barry Sharpless and his colleagues published a greatly improved procedure for this compound catalyzed oxidations that became the standard for many years.[3] Their key innovation was the use of a biphasic solvent system of carbon tetrachloride, acetonitrile, and water (CCl₄/CH₃CN/H₂O). The acetonitrile was found to be crucial in preventing the deactivation of the catalyst by complexation with the substrate or product. Sodium periodate (NaIO₄) was employed as the co-oxidant.

This catalytic system proved to be highly efficient for a wide range of transformations, including the oxidative cleavage of alkenes and alkynes, and the oxidation of alcohols.

Experimental Protocol: Catalytic Oxidation of an Alkene (Sharpless et al., 1981)

The following is a representative protocol based on the improved method developed by the Sharpless group.

Materials:

-

Alkene (e.g., 1-dodecene)

-

Ruthenium trichloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Carbon tetrachloride (CCl₄)

-

Acetonitrile (CH₃CN)

-

Water

Procedure:

-

The alkene is dissolved in a mixture of carbon tetrachloride and acetonitrile.

-

An aqueous solution of sodium periodate and a catalytic amount of ruthenium trichloride hydrate is added to the organic solution.

-

The resulting biphasic mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by the persistence of the yellow color of RuO₄ in the organic phase.

-

Upon completion of the reaction, the two phases are separated.

-

The aqueous phase is extracted with an organic solvent (e.g., dichloromethane or ether).

-

The combined organic layers are washed with aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by brine.

-

The organic solution is dried over a suitable drying agent and the solvent is removed under reduced pressure to yield the crude product (in the case of 1-dodecene, this would be undecanoic acid after cleavage).

-

The product is then purified by standard methods such as distillation or chromatography.

Summary of Early Catalytic Oxidations (Sharpless Conditions)

The following table presents representative quantitative data from the work of Sharpless and others in the early 1980s, demonstrating the efficiency of the catalytic system.

| Substrate | Product | RuCl₃ (mol%) | Co-oxidant | Solvent System | Yield (%) |

| trans-Stilbene | Benzoic acid | ~2 | NaIO₄ | CCl₄/CH₃CN/H₂O | 98 |

| Cyclohexene | Adipic acid | ~2 | NaIO₄ | CCl₄/CH₃CN/H₂O | 95 |

| 1-Dodecene | Undecanoic acid | ~2 | NaIO₄ | CCl₄/CH₃CN/H₂O | 88 |

| Phenylacetylene | Benzoic acid | ~2 | NaIO₄ | CCl₄/CH₃CN/H₂O | 90 |

| Benzyl alcohol | Benzoic acid | ~2 | NaIO₄ | CCl₄/CH₃CN/H₂O | 99 |

Early Mechanistic Insights

From the outset, chemists sought to understand the mechanisms by which this compound effected its powerful oxidations. Early studies laid the foundation for the more detailed computational and spectroscopic investigations that would follow in later decades.

Oxidation of Alkenes: Dihydroxylation vs. Cleavage

The reaction of RuO₄ with carbon-carbon double bonds was observed to lead to either syn-dihydroxylation to form a diol or oxidative cleavage to yield aldehydes, ketones, or carboxylic acids. The outcome was found to be highly dependent on the reaction conditions.

The prevailing early hypothesis for the initial step of the reaction with alkenes was a [3+2] cycloaddition of the RuO₄ to the double bond, forming a cyclic ruthenate ester intermediate. This is analogous to the well-established mechanism of alkene dihydroxylation with osmium tetroxide.

The Catalytic Cycle

The development of the catalytic system necessitated an understanding of the regeneration of the active oxidant. The generally accepted catalytic cycle involves the oxidation of the substrate by RuO₄, which is reduced to RuO₂. The co-oxidant, typically NaIO₄, then re-oxidizes the RuO₂ back to RuO₄, allowing the cycle to continue.

Conclusion

The early studies of this compound as an oxidant, from its introduction by Djerassi and Engle to the development of a highly efficient catalytic system by Sharpless and his contemporaries, fundamentally changed the landscape of synthetic organic chemistry. These pioneering efforts established RuO₄ as a powerful and versatile reagent capable of effecting a wide array of oxidative transformations. The initial mechanistic hypotheses, though simple, provided a crucial framework for future investigations. The work of these early pioneers paved the way for the widespread adoption of ruthenium-catalyzed oxidations in modern organic synthesis, including in the complex multi-step syntheses required for drug development.

References

- 1. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ruthenium Catalysed Oxidations of Organic Compounds | Johnson Matthey Technology Review [technology.matthey.com]

Understanding the Oxidation States of Ruthenium in Ruthenium Tetroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruthenium, a versatile transition metal, exhibits a wide range of oxidation states, with the +8 state in ruthenium tetroxide (RuO₄) being one of the highest known for any element. This technical guide provides a comprehensive overview of the core principles governing the oxidation state of ruthenium in this powerful oxidizing agent. It details the synthesis of this compound, its molecular structure, and the advanced spectroscopic techniques employed for its characterization. This document is intended to serve as a valuable resource for researchers in chemistry and drug development, offering detailed experimental protocols and data for the accurate determination of ruthenium's oxidation state, which is critical for understanding its reactivity and catalytic applications.

Introduction

Ruthenium is a member of the platinum group metals and is renowned for its ability to exist in numerous oxidation states, ranging from -2 to +8.[1] This versatility makes ruthenium compounds highly valuable in various catalytic processes, including organic synthesis and, more recently, in the development of novel therapeutic agents. Among its various oxides, this compound (RuO₄) is of particular interest due to ruthenium being in its highest accessible oxidation state of +8.[2]

RuO₄ is a yellow, volatile solid with a tetrahedral molecular geometry.[3][4] It is a potent oxidizing agent, capable of oxidizing a wide range of organic functional groups, often under mild conditions.[4][5] Its reactivity is intrinsically linked to the high oxidation state of the central ruthenium atom. Therefore, a thorough understanding and accurate determination of this oxidation state are paramount for its effective and safe utilization in research and development.

This guide will delve into the synthesis of this compound, its structural properties, and the experimental methodologies for unequivocally determining the +8 oxidation state of ruthenium.

Synthesis and Properties of this compound

This compound is a highly reactive and potentially explosive compound, and as such, it is almost exclusively generated in situ for immediate use in catalytic amounts.[3][5] The most common method for its preparation involves the oxidation of a lower-valent ruthenium precursor, typically ruthenium(III) chloride (RuCl₃), with a strong co-oxidant, such as sodium periodate (NaIO₄).[3][5]

The overall reaction for the formation of this compound from ruthenium(III) chloride and sodium periodate in an aqueous medium is:

2 Ru³⁺(aq) + 5 IO₄⁻(aq) + 3 H₂O(l) → 2 RuO₄(s) + 5 IO₃⁻(aq) + 6 H⁺(aq)[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | RuO₄ | [3] |

| Molar Mass | 165.07 g/mol | [3] |

| Appearance | Yellow, volatile solid | [3] |

| Melting Point | 25.5 °C | [3] |

| Boiling Point | ~130 °C | [2] |

| Density | 3.29 g/cm³ | [3] |

| Solubility in Water | 2% w/v at 20 °C | [3] |

| Solubility in Organic Solvents | Soluble in CCl₄, CHCl₃ | [3] |

| Molecular Shape | Tetrahedral | [3][4] |

Molecular Structure and Oxidation State

The molecular structure of this compound is tetrahedral, with the ruthenium atom at the center and four oxygen atoms at the vertices.[3][4] This geometry is consistent with a +8 oxidation state for the ruthenium atom, which has a formal electron configuration of [Kr] 4d⁰. The Ru-O bond lengths are in the range of 169-170 pm.[3] A comparison of the structural parameters of RuO₄ with those of the more common ruthenium(IV) oxide (RuO₂) is provided in Table 2.

| Parameter | This compound (RuO₄) | Ruthenium Dioxide (RuO₂) (Tetragonal) | Reference |

| Ruthenium Oxidation State | +8 | +4 | [1][3] |

| Molecular Geometry | Tetrahedral | Octahedral (for RuO₆ units) | [1][3] |

| Ru-O Bond Length (Å) | 1.69 - 1.70 | 1.94 (x2), 1.99 (x4) | [1][3] |

| O-Ru-O Bond Angle | ~109.5° | 90°, 180° (within octahedra) | [1][3] |

Experimental Protocols

In-situ Generation of this compound for Catalytic Oxidation

The following protocol is a representative example for the in-situ generation of this compound and its use in the catalytic oxidation of a secondary alcohol (cyclohexanol) to a ketone (cyclohexanone).[6][7]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Cyclohexanol

-

Acetonitrile (CH₃CN)

-

Carbon tetrachloride (CCl₄)

-

Deionized water

-

Sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanol (1.0 g, 10 mmol) in a biphasic solvent mixture of carbon tetrachloride (20 mL), acetonitrile (20 mL), and deionized water (30 mL).

-

To this stirring solution, add ruthenium(III) chloride hydrate (0.044 g, 0.22 mol%).

-

In a separate beaker, prepare a solution of sodium periodate (4.1 g, 19.2 mmol) in deionized water (40 mL).

-

Add the sodium periodate solution to the reaction mixture in one portion.

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite until the yellow color of RuO₄ dissipates and a black precipitate of RuO₂ forms.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cyclohexanone.

-

The crude product can be purified by column chromatography on silica gel.

Determination of Ruthenium Oxidation State by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of a material. The binding energy of core-level electrons is characteristic of the element and its oxidation state.

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.

-

Ultra-high vacuum (UHV) chamber.

-

Electron energy analyzer.

Sample Preparation:

-

For solid ruthenium oxide samples, press the powder into a pellet.

-

Mount the sample on a sample holder using conductive carbon tape.

-

Introduce the sample into the UHV chamber of the XPS instrument.

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra of the Ru 3d and O 1s regions. Due to the overlap of the Ru 3d₅/₂ peak with the C 1s peak from adventitious carbon, it is also advisable to acquire the Ru 3p spectrum.

-

Use a low-energy electron flood gun to neutralize any surface charging if the sample is non-conductive.

Data Analysis:

-

Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

-

Perform a Shirley background subtraction on the high-resolution spectra.

-

Deconvolute the Ru 3d (or Ru 3p) and O 1s spectra using appropriate peak-fitting software (e.g., CasaXPS). Use Gaussian-Lorentzian line shapes.

-

Assign the fitted peaks to specific oxidation states based on their binding energies. A table of typical binding energies for ruthenium oxides is provided below (Table 3).

-

Calculate the relative percentage of each oxidation state from the integrated areas of the corresponding peaks.

Table 3: Typical XPS Binding Energies for Ruthenium Oxides

| Ruthenium Species | Ru 3d₅/₂ Binding Energy (eV) | O 1s Binding Energy (eV) | Reference |

| Ru (metal) | ~280.1 | - | |

| RuO₂ (Ru⁴⁺) | ~280.8 | ~529.5 (lattice O²⁻) | |

| RuO₃ (Ru⁶⁺) | ~282.4 | ~530.2 | |

| RuO₄ (Ru⁸⁺) | ~283.4 | ~530.8 |

Determination of Ruthenium Oxidation State by X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

XANES is a bulk-sensitive technique that provides information on the average oxidation state and coordination environment of an element. The energy of the absorption edge is correlated with the oxidation state.

Instrumentation:

-

Synchrotron light source.

-

Double-crystal monochromator.

-

Fluorescence or transmission detector.

Sample Preparation:

-

For solid samples, grind the material into a fine powder and press it into a pellet.

-

For dilute samples, the measurement can be performed in fluorescence mode.

-

Prepare reference samples of ruthenium compounds with known oxidation states (e.g., Ru metal, RuO₂, RuCl₃).

Data Acquisition:

-

Mount the sample in the beam path.

-

Scan the energy of the X-ray beam across the Ru K-edge (around 22117 eV) or L₃-edge.

-

Record the absorption spectrum in transmission or fluorescence mode.

-

Acquire spectra for the reference compounds under the same conditions.

Data Analysis:

-

Normalize the absorption spectra.

-

Determine the energy of the absorption edge for the sample and the reference compounds. The edge energy is typically defined as the energy at the half-height of the edge jump.

-

Create a calibration curve by plotting the edge energy of the reference compounds against their known oxidation states. This relationship is generally linear.[8]

-

Determine the average oxidation state of ruthenium in the unknown sample by interpolating its edge energy on the calibration curve.

Visualization of Workflows and Concepts

Catalytic Cycle of RuO₄ in Alcohol Oxidation

The following diagram illustrates the catalytic cycle for the oxidation of a secondary alcohol to a ketone using RuO₄ generated in situ.

Experimental Workflow for In-situ Generation and Use of RuO₄

This diagram outlines the key steps in the experimental procedure for the catalytic oxidation using in situ generated RuO₄.

Logical Workflow for Determining Ruthenium Oxidation State

This diagram presents the logical flow for determining the oxidation state of ruthenium using a combination of spectroscopic techniques.

Conclusion

The +8 oxidation state of ruthenium in this compound is a testament to the remarkable chemical versatility of this element. Accurate determination of this oxidation state is fundamental to understanding the potent oxidizing nature of RuO₄ and for its rational application in organic synthesis and catalysis. This technical guide has provided a detailed overview of the synthesis, properties, and structural aspects of this compound. Furthermore, comprehensive, step-by-step protocols for the in-situ generation of RuO₄ and for the determination of its oxidation state using XPS and XANES have been presented. The combination of these advanced spectroscopic techniques, supported by the quantitative data and workflows provided, offers a robust framework for researchers to confidently characterize and utilize this important ruthenium species in their scientific endeavors.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. WebElements Periodic Table » Ruthenium » ruthenium tetraoxide [webelements.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Ruthenium_tetroxide [chemeurope.com]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. anorg.chem.uu.nl [anorg.chem.uu.nl]

The Elusive Solubility of Ruthenium Tetroxide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Ruthenium tetroxide (RuO₄) in various organic solvents, compiled for researchers, scientists, and professionals in drug development. Due to the highly reactive and hazardous nature of this compound, this document emphasizes safe handling protocols and provides insights into its practical applications in synthesis, where its solubility and reactivity are intrinsically linked.

Properties of this compound

This compound is a golden-yellow, volatile solid with a pungent, ozone-like odor.[1] It is a powerful oxidizing agent, a property that dictates its utility in organic synthesis and also underlies its hazardous nature.[2][3] Due to its high reactivity, it is often generated in situ for immediate use in catalytic amounts.[1][3]

Solubility of this compound

The solubility of this compound is a critical parameter for its application in organic reactions. However, its high reactivity with a wide range of organic functional groups means that for many solvents, a true solubility measurement is not feasible as the solvent itself is consumed in a chemical reaction.

Qualitative Solubility and Reactivity

This compound is known to be highly soluble in a limited number of inert organic solvents, most notably carbon tetrachloride (CCl₄) and chloroform (CHCl₃), forming stable solutions.[1][2][4] These solvents are the recommended media for reactions involving stoichiometric RuO₄.[2]

Conversely, RuO₄ reacts violently and often explosively with a wide array of common organic solvents. This includes:

This extreme reactivity precludes its use as a simple solute in these solvent systems and necessitates careful solvent selection for any application.

For many synthetic applications, the challenges of handling pure RuO₄ and its limited solubility in non-reactive solvents are circumvented by using a biphasic solvent system. A common system, known as the "Sharpless conditions," consists of carbon tetrachloride, acetonitrile (CH₃CN), and water.[6] In this system, a catalytic amount of a ruthenium precursor (like RuCl₃) is oxidized in the aqueous phase to RuO₄, which then partitions into the organic phase to react with the substrate.[3] The reduced ruthenium species is then re-oxidized by a co-oxidant in the aqueous phase, completing the catalytic cycle.[3]

Quantitative Solubility Data

Despite its use in organic synthesis, precise, quantitative solubility data for this compound in organic solvents is remarkably scarce in the published literature. This is likely due to the challenges associated with handling this hazardous material and its high reactivity. The table below summarizes the available quantitative and qualitative data.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 20 | 2.03 g / 100 mL | Sparingly soluble.[7] |

| Carbon Tetrachloride (CCl₄) | Not Specified | Very Soluble | Forms stable solutions.[1][2][4][7] |

| Chloroform (CHCl₃) | Not Specified | Highly Soluble | [2][4] |

| Other Chlorinated Hydrocarbons | Not Specified | Very Soluble | [7] |

| Ethers (e.g., diethyl ether) | Not Specified | Reacts Violently | Not a suitable solvent.[2] |

| Alcohols (e.g., ethanol) | Not Specified | Reacts Violently | Not a suitable solvent.[2][5] |

| Benzene | Not Specified | Reacts Violently | Not a suitable solvent.[2] |

| Pyridine | Not Specified | Reacts Violently | Not a suitable solvent.[2] |

Safe Handling and Experimental Protocols

The extreme toxicity, volatility, and reactivity of this compound demand rigorous safety protocols.

Hazards

-

High Toxicity: Vapors are irritating to the eyes and respiratory tract.[5]

-

Strong Oxidizer: Reacts violently with combustible materials.[5]

-

Explosive Reactions: Can react explosively with many organic compounds.[2]

Safety Precautions

The following safety measures are mandatory when handling this compound:

-

Work in a certified chemical fume hood. [5]

-

Wear appropriate Personal Protective Equipment (PPE): This includes chemical safety goggles, a lab coat, and heavy-duty, chemical-resistant gloves.[8]

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes. [8]

-

Store in a cool, dark, and well-ventilated area. [5]

-

Keep away from heat and sources of ignition. [8]

-

Segregate from incompatible materials, especially organic solvents with which it can react violently.[5]

-

Have a neutralization plan: Spills can be neutralized with a sodium bisulfite solution.[5]

General Experimental Protocol for Solubility Determination (Adapted for RuO₄)

Disclaimer: The following is a generalized protocol and must be adapted to the specific laboratory conditions and safety infrastructure. A thorough risk assessment must be conducted before any work with this compound.

Objective: To determine the solubility of this compound in an inert organic solvent (e.g., carbon tetrachloride) at a specific temperature.

Materials:

-

This compound (handle with extreme care)

-

Inert organic solvent (e.g., carbon tetrachloride, analytical grade)

-

A temperature-controlled shaker or water bath

-

Small, sealable, gas-tight glass vials

-

A gas-tight syringe for liquid transfer

-

Analytical balance (in a fume hood)

-

Spectrophotometer or other suitable analytical instrument for concentration measurement.

Procedure:

-

Preparation of Saturated Solution:

-

All manipulations of solid RuO₄ must be performed in a fume hood.[5]

-